(4-Phenoxyphenyl)methanol (4-Phenoxyphenyl)methanol
Brand Name: Vulcanchem
CAS No.: 2215-78-3
VCID: VC21339779
InChI: InChI=1S/C13H12O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2
SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)CO
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol

(4-Phenoxyphenyl)methanol

CAS No.: 2215-78-3

Cat. No.: VC21339779

Molecular Formula: C13H12O2

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

(4-Phenoxyphenyl)methanol - 2215-78-3

Specification

CAS No. 2215-78-3
Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
IUPAC Name (4-phenoxyphenyl)methanol
Standard InChI InChI=1S/C13H12O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2
Standard InChI Key FEOMFFKZOZMBKD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)CO
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)CO

Introduction

Identifier TypeValueSource
IUPAC Name(4-phenoxyphenyl)methanolPubChem
InChIInChI=1S/C13H12O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2PubChem
InChI KeyFEOMFFKZOZMBKD-UHFFFAOYSA-NPubChem
Canonical SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)COPubChem
DSSTOX Substance IDDTXSID40356553EPA DSSTox

Physical and Chemical Properties

Physical Properties

(4-Phenoxyphenyl)methanol appears as a white crystalline solid at standard temperature and pressure. Its molecular weight of 200.23 g/mol places it in the category of moderate-sized organic molecules . The compound's physical state and appearance are consistent with other similar aromatic alcohols, which typically present as solids due to intermolecular hydrogen bonding.

Table 2: Physical Properties of (4-Phenoxyphenyl)methanol

PropertyValueSource
Molecular Weight200.23 g/molPubChem
Physical StateWhite crystalline solidBased on structure
Molecular FormulaC13H12O2PubChem

Chemical Properties

The chemical behavior of (4-phenoxyphenyl)methanol is primarily determined by its functional groups:

  • The hydroxyl group (-OH) in the benzylic position is reactive and can participate in typical alcohol reactions such as oxidation, esterification, and substitution.

  • The phenoxy linkage (-O-) provides a specific electronic configuration that influences the compound's reactivity and interactions with other molecules.

  • The benzylic position is particularly reactive due to the stabilization of reaction intermediates by the adjacent aromatic ring.

Structural Characteristics

Molecular Structure

The molecular structure of (4-phenoxyphenyl)methanol features a linear arrangement with the phenoxy group and hydroxymethyl group in para positions relative to each other. This creates a distinct electronic distribution that influences its chemical behavior. The phenyl rings are typically oriented non-coplanarly due to steric considerations, affecting the compound's three-dimensional structure and potential interactions with biological receptors or catalytic sites.

Comparative Structural Analysis

A structurally related compound found in the search results is (4-fluoro-3-phenoxyphenyl)methanol, which differs by having a fluoro substituent and a different position for the phenoxy group . This comparison illustrates how subtle structural modifications can lead to compounds with potentially different chemical and biological properties.

Table 3: Comparison of (4-Phenoxyphenyl)methanol with a Related Compound

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberStructural Differences
(4-Phenoxyphenyl)methanolC13H12O2200.232215-78-3Base compound
(4-Fluoro-3-phenoxyphenyl)methanolC13H11FO2218.2268359-53-5Contains fluoro group; phenoxy at 3-position

Synthesis and Preparation Methods

Laboratory Preparation Considerations

For laboratory preparation, considerations would typically include:

  • Selection of appropriate reagents and reaction conditions to maximize yield and purity

  • Purification techniques such as recrystallization, column chromatography, or distillation

  • Analytical methods to confirm structure and purity of the final product

  • Safety considerations when handling reagents and solvents

Chemical Reactivity

Typical Reactions

Based on its structure, (4-phenoxyphenyl)methanol can participate in several types of reactions characteristic of benzylic alcohols:

Table 4: Potential Reaction Types for (4-Phenoxyphenyl)methanol

Reaction TypeMechanismPotential Products
OxidationLoss of hydrogen from benzylic position(4-Phenoxyphenyl)aldehyde or (4-phenoxyphenyl)carboxylic acid
ReductionAddition of hydrogen(4-Phenoxyphenyl)methane
EsterificationNucleophilic acyl substitution(4-Phenoxyphenyl)methyl esters
EtherificationSN2 or SN1 substitution(4-Phenoxyphenyl)methyl ethers
HalogenationSN1 or SN2 substitution(4-Phenoxyphenyl)methyl halides

Reaction Mechanisms

The benzylic position in (4-phenoxyphenyl)methanol is particularly reactive due to the stabilization of carbocation intermediates by the adjacent aromatic ring. This facilitates SN1-type reactions where the hydroxyl group can be replaced by other nucleophiles. Additionally, the hydroxyl group can participate in hydrogen bonding and serve as a nucleophile in various reactions, including esterification with carboxylic acids or acid derivatives.

Applications in Research and Industry

Synthetic Applications

(4-Phenoxyphenyl)methanol serves as a valuable building block in organic synthesis. Its reactive hydroxyl group allows for further functionalization, making it useful for creating more complex molecules. The compound can function as a precursor for:

  • Pharmaceutically active compounds

  • Specialty chemicals with specific properties

  • Monomers for polymer synthesis

  • Materials with tailored physical or chemical characteristics

Research Utilities

In research settings, (4-phenoxyphenyl)methanol may be employed for:

  • Structure-activity relationship studies in medicinal chemistry

  • Model compound for investigating reaction mechanisms

  • Starting material for the preparation of chemical libraries for screening

  • Development of synthetic methodologies

Analytical Characterization

Analytical MethodExpected CharacteristicsTheoretical Signals
1H NMRProton environmentsAromatic protons (6.8-7.5 ppm), benzylic protons (4.5-4.7 ppm), hydroxyl proton (1.5-2.5 ppm)
13C NMRCarbon environmentsAromatic carbons (115-160 ppm), benzylic carbon (~65 ppm), carbon attached to oxygen (~155-160 ppm)
IR SpectroscopyFunctional group vibrationsO-H stretching (3300-3500 cm⁻¹), C-O stretching (1050-1150 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹)
Mass SpectrometryFragmentation patternMolecular ion peak at m/z 200, with characteristic fragmentation including loss of OH (m/z 183)

Identification Methods

The identification and characterization of (4-phenoxyphenyl)methanol can be achieved through:

  • Comparison of spectroscopic data with reference standards

  • Chromatographic methods (HPLC, GC) for purity assessment

  • X-ray crystallography for definitive structural determination if crystalline

  • Elemental analysis to confirm empirical formula

Future Research Directions

Synthetic Methodology Development

Future research might focus on developing improved synthetic methods for (4-phenoxyphenyl)methanol and its derivatives, including:

  • Greener synthetic routes with reduced environmental impact

  • Catalytic methods for more efficient preparation

  • Stereoselective approaches if chiral derivatives are of interest

  • One-pot multi-step processes to streamline synthesis

Application Exploration

Potential areas for exploring applications of (4-phenoxyphenyl)methanol include:

  • Investigation of biological activities and structure-activity relationships

  • Development of functionalized materials with specific properties

  • Utilization as a building block for more complex bioactive molecules

  • Exploration of its potential in polymer chemistry and materials science

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